1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a hydroxybutyl group, a methyl group, and a propyl group attached to a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a 4-hydroxybutyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The purine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group yields a carboxylic acid derivative, while reduction of the purine ring results in a dihydro derivative.
Scientific Research Applications
1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The hydroxybutyl group allows the compound to form hydrogen bonds with target molecules, while the purine ring can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Hydroxybutyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other purine derivatives such as caffeine, theobromine, and theophylline. While these compounds share a similar purine structure, the presence of different functional groups imparts unique properties and biological activities. For example, caffeine is a well-known stimulant, while theobromine has mild diuretic effects. The unique combination of hydroxybutyl, methyl, and propyl groups in this compound distinguishes it from these other compounds and contributes to its specific applications and effects.
Properties
CAS No. |
143320-38-1 |
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Molecular Formula |
C13H20N4O3 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(4-hydroxybutyl)-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-3-6-16-9-14-11-10(16)12(19)17(7-4-5-8-18)13(20)15(11)2/h9,18H,3-8H2,1-2H3 |
InChI Key |
GUYOVYGQDIKGDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCO |
Origin of Product |
United States |
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